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Compound of Interest

Compound Name: N,N'-(1,3-Phenylene)diacetamide

Cat. No.: B1593798

1,3-Bisacetamidobenzene, also known by its IUPAC name N,N'-(1,3-phenylene)diacetamide,
is a symmetrical aromatic diamide.[1][2] While not a household name, this compound serves as
a critical molecular scaffold and intermediate in synthetic organic chemistry. Its rigid, meta-
substituted phenyl core, flanked by two hydrogen-bonding acetamido groups, provides a
precise geometric and functional foundation for the construction of more complex molecules.
For researchers in materials science and drug development, understanding the intricate details
of its structure is paramount to harnessing its synthetic potential.

This guide provides a comprehensive exploration of the chemical structure of 1,3-
Bisacetamidobenzene. We will move beyond a simple two-dimensional representation to
dissect its three-dimensional conformation, spectroscopic signature, and inherent reactivity.
The causality behind its observed properties will be explained, offering field-proven insights for
its application in advanced synthesis and molecular design.

Core Molecular Structure and Physicochemical
Properties

The foundational identity of 1,3-Bisacetamidobenzene is rooted in its unique arrangement of
atoms. The structure consists of a central benzene ring substituted at the 1 and 3 positions with
acetamido groups (-NHCOCHS3). This meta-substitution pattern is a key determinant of the
molecule's overall geometry and electronic properties.

Caption: Chemical structure of 1,3-Bisacetamidobenzene.
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The amide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors
(C=0), which significantly influences the compound's melting point, solubility, and crystal
packing.

Table 1: Core Physicochemical Properties

Property Value Source
Molecular Formula C10H12N202 [2]
Molecular Weight 192.22 g/mol [1]
CAS Number 10268-78-7 [2]

Solid (typically off-white to light
Appearance General Knowledge
brown powder)

Purity >98% (Commercially available) [2]
CC(=O)NC1=CC(=CC=C1)NC(

SMILES [2]
=0)C

| Storage | 2-8°C, sealed in a dry environment |[1][2] |

Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of 1,3-Bisacetamidobenzene is through the diacylation
of 1,3-phenylenediamine (also known as m-phenylenediamine). This reaction is a classic
example of nucleophilic acyl substitution, where the amine groups of the diamine act as
nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic
anhydride or acetyl chloride. The use of a mild base is often employed to neutralize the acidic
byproduct (acetic acid or HCI).
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Caption: General workflow for the synthesis of 1,3-Bisacetamidobenzene.

Self-Validating Experimental Protocol: Synthesis

Objective: To synthesize 1,3-Bisacetamidobenzene from 1,3-phenylenediamine.

Causality: This protocol relies on the high nucleophilicity of the primary aromatic amine
groups to attack the highly electrophilic carbonyl carbon of acetic anhydride. Using an
excess of the acetylating agent ensures the diacylation of both amine groups. The product is
sparingly soluble in water, allowing for straightforward isolation via precipitation.

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar,
dissolve 1,3-phenylenediamine (e.g., 5.0 g, 46.2 mmol) in glacial acetic acid (e.g., 20 mL).
Stir until a homogenous solution is formed.

Acylation: While stirring the solution at room temperature, slowly add acetic anhydride (e.g.,
10.3 mL, 10.9 g, 106.3 mmol, ~2.3 equivalents) dropwise over 10-15 minutes. The reaction
is exothermic; maintain the temperature below 40°C with an ice bath if necessary.

Reaction Monitoring: After the addition is complete, continue stirring at room temperature for
1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) until the
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starting diamine spot is no longer visible.

o Product Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of
ice-cold deionized water while stirring vigorously. A precipitate will form immediately.

« |solation: Collect the solid product by vacuum filtration using a Bichner funnel.

 Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove
acetic acid and any unreacted starting materials.

» Drying: Dry the purified white to off-white solid in a vacuum oven at 60-70°C to a constant
weight.

» Validation: The identity and purity of the final product must be confirmed via melting point
determination and spectroscopic analysis (NMR, IR).

Spectroscopic Characterization: The Structural
Fingerprint

Spectroscopy provides irrefutable, quantitative data to confirm the chemical structure. For a
molecule like 1,3-Bisacetamidobenzene, each technique offers a unique piece of the structural

puzzle.

A. 'H NMR Spectroscopy

The proton NMR spectrum is dictated by the molecule's C2 symmetry axis, which runs through
the C2 and C5 positions of the benzene ring. This symmetry makes the two acetamido groups
chemically equivalent.

o Expert Insight: The aromatic region is characteristic of a 1,3-disubstituted benzene ring. The
proton at C2 is a "singlet-like" peak (a narrow triplet) because it is coupled to two equivalent
protons (H4 and H6). The H4/H6 protons appear as a doublet of doublets, coupled to both
H5 and H2. The H5 proton, situated between two hydrogens, appears as a triplet.[3]

Table 2: Predicted 'H NMR Spectral Data (in CDCIs)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Amide
protons, broad
due to

~7.60 s (br) 2H NH
quadrupole
coupling and

exchange.

Triplet due to
~7.45 t 1H Ar-H5 coupling with H4
and H6.

Appears as a
narrow triplet or

~7.30 s (br)ort 1H Ar-H2 broad singlet,
coupled to
H4/H6.

Doublet of

doublets due to
~7.15 dd 2H Ar-H4, Ar-H6 ] ]

coupling with H2

and H5.

| ~2.15 | s | 6H | CHs | Singlet, as both methyl groups are chemically equivalent. |

B. ©*C NMR Spectroscopy

The molecule's symmetry also reduces the number of unique carbon signals in the 13C NMR
spectrum. Instead of 10 signals, we expect to see only 6 distinct peaks.

Table 3: Predicted 13C NMR Spectral Data
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Chemical Shift (6, ppm) Assignment Rationale

Typical chemical shift for

~168 C=0 an amide carbonyl carbon.
[4]
Quaternary carbons directly
~139 Ar-C1, Ar-C3 )
attached to the nitrogen atoms.
~129 Ar-C5 Tertiary aromatic carbon.
~115 Ar-C4, Ar-C6 Tertiary aromatic carbons.
Tertiary aromatic carbon, often
~111 Ar-C2

shifted furthest upfield.

| ~24 | CHs | Aliphatic methyl carbon.[5] |

C. Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the
molecule. The amide linkages produce strong, characteristic absorption bands.

o Trustworthiness: The presence of both a strong N-H stretch and a sharp, intense C=0
stretch (Amide | band) is a highly reliable indicator of a secondary amide. The N-H bend
(Amide Il band) further confirms this assignment.

Table 4: Characteristic IR Absorption Bands
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Wavenumber

Intensity Assignment Vibrational Mode
(cm™)
3300 - 3250 Strong, Sharp N-H Amide N-H Stretch
3100 - 3000 Medium C-H (Aromatic) sp? C-H Stretch
2950 - 2850 Weak C-H (Alkyl) sp3 C-H Stretch
1680 - 1650 Very Strong C=0 (Amide I) Carbonyl Stretch

In-plane N-H Bend

1550 - 1510 Strong N-H Bend (Amide 1) coupled with C-N

Stretch

| 1600, 1475 | Medium-Weak | C=C | Aromatic Ring Skeletal Vibrations |

D. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers clues to the structure through
fragmentation patterns.

e Molecular lon (M+): The electron ionization (El) mass spectrum will show a clear molecular
ion peak at m/z = 192, corresponding to the molecular weight of the compound.[6]

» Key Fragmentation: A characteristic fragmentation pathway for N-aryl acetamides is the loss
of ketene (CH2=C=0, 42 Da) to form an aniline fragment, or the cleavage of the C(O)-CHs
bond to form an acylium ion.

o [M -42]*: Peak at m/z = 150, corresponding to the loss of a ketene molecule.
o [M -43]*: Peak at m/z = 149, corresponding to the loss of an acetyl radical (*COCHS3).

o [CHsCOJ*: A prominent peak at m/z = 43 is expected, corresponding to the acetyl cation,
which is often the base peak.

Applications in Drug Discovery and Materials
Science
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The rigid 1,3-disubstituted aromatic core of 1,3-Bisacetamidobenzene makes it a valuable
scaffold in supramolecular chemistry and medicinal chemistry. Understanding its structure is
key to its intelligent application.

« Structural Rationale for Application: The meta-substitution pattern orients the two acetamido
groups at a 120° angle relative to each other. This defined spatial relationship is crucial for
designing molecules that can bind to specific biological targets, such as enzyme active sites,
or self-assemble into ordered materials. The amide groups provide predictable hydrogen
bonding vectors, essential for molecular recognition.[7]

Core Structural Features
. Meta (1,3) Substitution H-Bond Donors/Acceptors
A AT e e (120° Vector) (Amide Groups)

Leads To

Potentjal Applications

Drug Discovery Scaffolds
(e.g., Enzyme Inhibitors)

Building Block for Polymers

Ligand Design for Metal Complexes

(e.g., Polyamides)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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